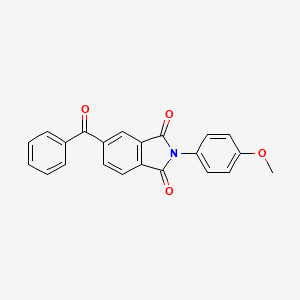![molecular formula C13H12N4S B6423847 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine CAS No. 537667-64-4](/img/structure/B6423847.png)
6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine” can be inferred from its name and general knowledge of chemical structures. It contains a purine ring, which is a heterocyclic aromatic organic compound, with a sulfanyl group attached to the 6-position and a 3-methylphenylmethyl group also attached via the sulfur atom .Scientific Research Applications
Anti-Alzheimer’s and Anti-Parkinsonism
Xanthine, a heterocyclic aromatic compound similar to purine, has been developed recently for use in anti-Alzheimer’s and anti-Parkinsonism treatments . Given the structural similarities, it’s plausible that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” could have similar applications.
Anti-Cancer
Xanthine and its derivatives have also been explored for their anti-cancer properties . The potential for “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” to be used in cancer treatments could be an area of future research.
Anti-Asthmatic
Xanthine derivatives have shown promise in the treatment of asthma . This suggests that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” might also have potential as an anti-asthmatic agent.
Anti-Diabetic
Research has indicated that xanthine derivatives can be developed for anti-diabetic treatments . This could potentially extend to “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-”.
Anti-Depressant and Anxiolytic
Xanthine and its derivatives have been developed recently as anti-depressants and anxiolytics . Given the structural similarities, “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” could potentially be used in similar applications.
Analgesic and Anti-Inflammatory
Xanthine derivatives have shown analgesic and anti-inflammatory properties . This suggests that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” might also have potential in this area.
Diuretic
Xanthine derivatives have been used as diuretics . This could potentially extend to “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-”.
Anti-Epileptic
Xanthine derivatives have been developed for anti-epileptic treatments . This suggests that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” might also have potential as an anti-epileptic agent.
Future Directions
The future directions for research on “6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine” could include further exploration of its potential applications, such as its role in the inhibition of human phosphodiesterase 10 . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
The primary target of 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine is the enzyme human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine interacts with its target, human phosphodiesterase 10, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell .
Biochemical Pathways
The compound affects the purine metabolism pathway . Under conditions of high purine demand, the de novo purine biosynthetic enzymes cluster near mitochondria and microtubules to form a multi-enzyme complex known as the purinosome . The inhibition of human phosphodiesterase 10 by 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine can disrupt this process, affecting the synthesis of purine nucleotides .
Pharmacokinetics
The compound’s molecular weight (2423 g/mol) and logP value (281250) suggest that it may have good bioavailability . The compound’s boiling point is 402°C at 760 mmHg, indicating its stability under physiological conditions .
Result of Action
The inhibition of human phosphodiesterase 10 by 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine leads to an increase in the concentration of cyclic nucleotides within the cell . This can affect various cellular processes, including signal transduction and gene expression .
properties
IUPAC Name |
6-[(3-methylphenyl)methylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVBAQUTZZPTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332946 |
Source


|
| Record name | 6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |
CAS RN |
537667-64-4 |
Source


|
| Record name | 6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)
![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)
![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)
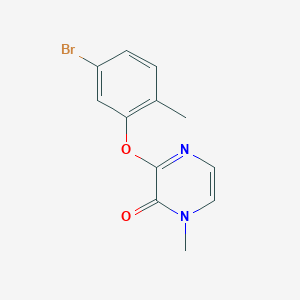
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)
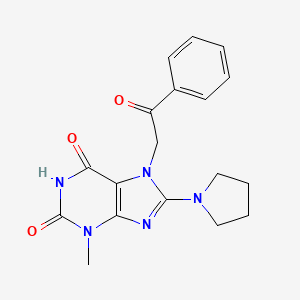
![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
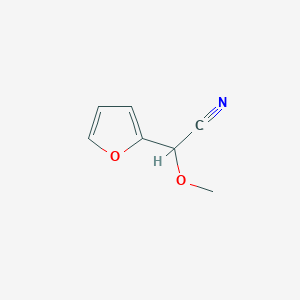
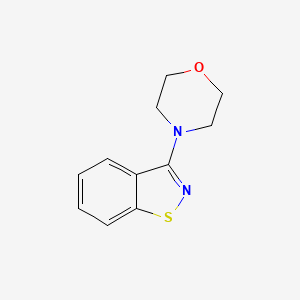
![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)
